1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-6-phenylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(21)16-10-13(12-4-2-1-3-5-12)11-17-15(16)8-9-19(17)14-6-7-14/h1-5,8-11,14H,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDPRVVJOROKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=C(C=C32)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazomethane or other cyclopropanating agents.
Functionalization at the Fourth Position: The carboxylic acid group can be introduced through various methods, such as the Vilsmeier-Haack reaction followed by hydrolysis.
Industrial Production Methods: Industrial production of 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Biological Activities
Antibacterial Activity
1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid has been evaluated for its antibacterial properties. A study synthesized a series of analogues and tested them against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.44 μM, demonstrating potent antibacterial efficacy .
Antitubercular Activity
In addition to its antibacterial effects, this compound has shown promise against Mycobacterium tuberculosis. In vitro studies revealed that several derivatives had MIC values ranging from 7.32 to 136.10 μM, indicating their potential as antitubercular agents .
Antioxidant Properties
Research also indicates that derivatives of indole compounds, including 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid, possess antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's overall therapeutic profile .
Case Studies
Case Study 1: Antibacterial Efficacy
A series of 1-cyclopropyl derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compound demonstrated an MIC value of 0.44 μM against both strains, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Antitubercular Activity
Another study focused on evaluating the antitubercular activity of synthesized analogues. Compounds were tested against Mycobacterium tuberculosis, with promising results indicating that structural modifications could enhance potency .
Comparative Data Table
| Compound Name | MIC (μM) against Staphylococcus aureus | MIC (μM) against Escherichia coli | MIC (μM) against Mycobacterium tuberculosis |
|---|---|---|---|
| 1-Cyclopropyl-6-fluoro derivative | 0.44 | 0.80 | 7.32 |
| Other synthesized analogues | Varies | Varies | Varies |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Indole Derivatives
Structural and Substituent Comparisons
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations:
- Substituent Bulk: The cyclopropyl group in the target compound is less bulky than the cyclopentylamino group in but larger than methyl groups in and . This may influence solubility and steric interactions in biological systems.
- However, their positions differ (position 6 vs.
- Carboxylic Acid Position : The 4-carboxylic acid in the target compound is less common than 2- or 5-positioned analogs, which could affect acidity and hydrogen-bonding capacity.
Physicochemical Properties
- Molecular Weight : The target compound (277.32 g/mol) is heavier than methyl- or chloro-substituted indoles (e.g., : 209.63 g/mol) due to its cyclopropyl and phenyl groups.
- Melting Points : While has a reported melting point of 221–223°C, the target compound’s melting point is unreported. Substituent bulk and symmetry often correlate with higher melting points, suggesting the target may exhibit a higher range than .
- Solubility : The phenyl group in the target compound may reduce aqueous solubility compared to smaller substituents like methyl or chloro.
Research Implications and Limitations
- Synthetic Challenges : The cyclopropyl group in the target compound may introduce synthetic complexity compared to methyl or chloro analogs.
- Data Gaps : Direct experimental data on the target compound’s reactivity, stability, and bioactivity are absent in the provided evidence. Further studies are needed to validate extrapolated properties.
Biological Activity
1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its indole core, which is known for its diverse biological activities. The cyclopropyl and phenyl substituents enhance its pharmacological potential. The carboxylic acid group at the fourth position is crucial for its biological interactions.
Antiviral Activity
Research indicates that derivatives of indole, including 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid, exhibit significant antiviral properties. Specifically, studies have shown that compounds with similar structures can inhibit hepatitis C virus (HCV) replication.
Table 1: Antiviral Activity of Indole Derivatives
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1-Cyclopropyl-6-phenyl-... | 1.1 | 61.6 | 56.9 |
| Indole derivative X | 0.6 | 24.8 | 41.3 |
| Indole derivative Y | 2.0 | 30.0 | 15.0 |
The selectivity index (SI) is calculated as the ratio of CC50 to EC50, indicating the safety margin of the compound against cytotoxicity while retaining antiviral efficacy .
Anticancer Activity
The indole scaffold is also recognized for its anticancer properties. Various studies have demonstrated that modifications to the indole structure can enhance its activity against different cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Gastric Carcinoma | 9.27 |
| Human Lung Adenocarcinoma | 5.12 |
| Human Melanoma | 4.00 |
These results suggest that the compound can effectively inhibit cell proliferation in various cancer types, making it a candidate for further development as an anticancer agent .
The mechanism by which 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid exerts its biological effects involves interaction with specific molecular targets within viral and cancerous cells:
- Antiviral Mechanism : The compound may inhibit viral replication by interfering with the viral life cycle, potentially through modulation of host cell signaling pathways or direct inhibition of viral enzymes.
- Anticancer Mechanism : Its anticancer effects are likely mediated through apoptosis induction in tumor cells, inhibition of cell cycle progression, and disruption of angiogenesis.
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical settings:
- Case Study A : A clinical trial involving an indole derivative showed a significant reduction in HCV RNA levels in patients treated with a specific dosage regimen.
- Case Study B : In vitro studies demonstrated that treatment with the compound led to increased apoptosis in breast cancer cells, suggesting potential for therapeutic use in oncology.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid?
- Methodology : Start with indole-4-carboxylic acid derivatives (e.g., methyl ester precursors) and introduce substituents via cyclopropanation and cross-coupling reactions. For cyclopropane ring formation, use transition metal-catalyzed methods (e.g., palladium-mediated) with halocyclopropane reagents . Phenylation at the 6-position may employ Suzuki-Miyaura coupling using phenylboronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
- Validation : Confirm regioselectivity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX software ) can resolve structural ambiguities.
Q. How can researchers characterize the physical and chemical properties of this compound?
- Approach :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Compare with structurally similar indoles (e.g., indole-4-carboxylic acid derivatives with mp ~200–260°C ).
- Solubility : Perform gradient solubility tests in polar (DMSO, methanol) and non-polar solvents (toluene).
- pKa : Estimate via potentiometric titration or computational tools (e.g., ACD/Labs). Predicted pKa for analogous indole-4-carboxylic acids is ~4.0–4.3 .
- Data Gaps : Note that experimental values may differ due to cyclopropyl and phenyl substituents.
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood. Avoid skin contact due to potential irritation from indole derivatives .
- Waste Disposal : Neutralize acidic waste and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the cyclopropyl group?
- Strategies :
- Catalyst Screening : Test Pd(II)/Cu(I) systems for cyclopropanation efficiency. Optimize solvent (DMF vs. toluene) and temperature (80–120°C) .
- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates and byproducts.
Q. How should researchers address contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Troubleshooting :
- Dynamic Effects : Assess rotational barriers of the cyclopropyl group using variable-temperature NMR.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) .
- Alternative Techniques : Use 2D HSQC and HMBC to resolve scalar coupling ambiguities.
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Workflow :
- Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The indole scaffold is common in kinase inhibitors .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity.
- Pharmacophore Modeling : Identify key functional groups (e.g., carboxylic acid for hydrogen bonding) using MOE or Schrödinger.
Q. How can ecological risks be assessed given the lack of ecotoxicological data?
- Proposal :
- Read-Across Analysis : Infer toxicity from structurally related indoles (e.g., 6-methylindole-3-carboxylic acid ).
- Microtox Assay : Test acute toxicity in Vibrio fischeri (EC₅₀).
- Degradation Studies : Perform OECD 301F biodegradability tests in simulated wastewater.
Methodological Notes
- Data Limitations : Physical/chemical properties (e.g., logP, solubility) for the exact compound are unavailable; prioritize experimental determination.
- Structural Confirmation : Always cross-validate synthetic products with multiple analytical techniques (e.g., XRD, HRMS, 2D NMR) .
- Safety Compliance : Follow institutional guidelines for novel compounds, as SDS data for this specific derivative are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
